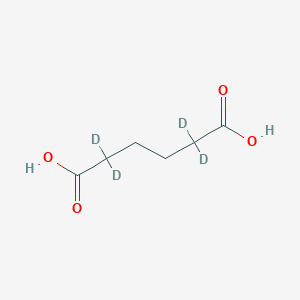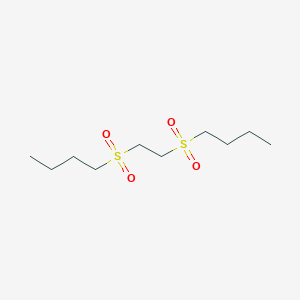
Adipinsäure-2,2,5,5-d4
Übersicht
Beschreibung
2,2,5,5-tetradeuteriohexanedioic acid is a deuterated form of adipic acid, where four hydrogen atoms are replaced by deuterium atoms. This compound is often used in research due to its unique isotopic properties, which can be beneficial in various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-tetradeuteriohexanedioic acid is used in various scientific research applications, including:
Chemistry: It is used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: It is used in metabolic studies to understand the biochemical pathways involving adipic acid.
Medicine: It is used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: It is used in the production of deuterated polymers and other materials for specialized applications
Wirkmechanismus
Target of Action
Adipic Acid-2,2,5,5-d4 is primarily used in proteomics research . .
Mode of Action
It’s important to note that this compound is primarily used for research purposes .
Biochemical Pathways
Adipic acid, a six-carbon platform chemical, can be produced via reverse β-oxidation in microbial systems . The reverse adipate degradation pathway in Thermobifida fusca (Tfu RADP) is reported to be the most efficient . In this pathway, genes of Tfu_0875, Tfu_2399, Tfu_0067, Tfu_1647, Tfu_2576, and Tfu_2576 are co-expressed . .
Result of Action
It’s known that adipic acid can be used as a precursor of nylon-6,6 .
Biochemische Analyse
Biochemical Properties
Adipic Acid-2,2,5,5-d4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthetic pathway of Adipic Acid-2,2,5,5-d4 comprises condensation of acetyl-CoA and succinyl-CoA to form the C6 backbone and subsequent reduction, dehydration, hydrogenation, and release of Adipic Acid-2,2,5,5-d4 from its thioester .
Cellular Effects
Adipic Acid-2,2,5,5-d4 has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Adipic Acid-2,2,5,5-d4 is complex. It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Adipic Acid-2,2,5,5-d4 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Adipic Acid-2,2,5,5-d4 vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Adipic Acid-2,2,5,5-d4 is involved in several metabolic pathways, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Adipic Acid-2,2,5,5-d4 is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
The information provided here is based on the current understanding and available research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2,5,5-tetradeuteriohexanedioic acid can be synthesized through the oxidation of cyclohexene using deuterated reagents. One common method involves the use of deuterated potassium permanganate (KMnO4) in an acidic medium. The reaction typically proceeds under mild conditions, with the cyclohexene being oxidized to adipic acid-2,2,5,5-d4 .
Industrial Production Methods
Industrial production of adipic acid-2,2,5,5-d4 is less common compared to its non-deuterated counterpart. it can be produced using similar methods, with the key difference being the use of deuterated starting materials. The process involves the oxidation of cyclohexane or cyclohexanol in the presence of deuterated nitric acid (HNO3) and a catalyst such as vanadium pentoxide (V2O5) .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-tetradeuteriohexanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form glutaric acid and succinic acid.
Reduction: It can be reduced to form 1,6-hexanediol.
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common reagents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Major Products Formed
Oxidation: Glutaric acid, succinic acid.
Reduction: 1,6-Hexanediol.
Substitution: Adipoyl chloride.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adipic acid: The non-deuterated form, widely used in the production of nylon and other polymers.
Di(2-ethylhexyl) adipate (DEHA): A plasticizer derived from adipic acid.
Cyclopentanone-2,2,5,5-d4: Another deuterated compound used in similar isotopic labeling studies
Uniqueness
2,2,5,5-tetradeuteriohexanedioic acid is unique due to its deuterium content, which makes it particularly useful in isotopic labeling and tracing studies. This allows researchers to gain insights into reaction mechanisms and pathways that would be difficult to study using non-deuterated compounds.
Eigenschaften
IUPAC Name |
2,2,5,5-tetradeuteriohexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRTRBMVRJNCN-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480543 | |
| Record name | Adipic acid-2,2,5,5-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19031-55-1 | |
| Record name | Adipic acid-2,2,5,5-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19031-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline](/img/structure/B103244.png)



![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)



